molecular formula C12H24N2O4 B587207 Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers) CAS No. 1356934-57-0

Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)

Cat. No. B587207
CAS RN: 1356934-57-0
M. Wt: 264.358
InChI Key: WJTUJLFAVAPQNV-QUKDWPKGSA-N
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Description

Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers), also known as Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me, is a synthetic compound composed of a mixture of diastereomers. It is a four-carbon molecule with a single nitrogen atom, and is composed of two functional groups: an ethoxycarbonyl group and an amide group. Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and drug discovery.

Scientific Research Applications

Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me is used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, protein-protein interactions, and drug discovery. It has also been used in the study of biochemical and physiological processes, such as cell signaling, gene expression, and metabolic pathways.

Mechanism of Action

Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me acts as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the enzyme from binding to its substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell signaling, gene expression, and metabolic pathways. It has also been shown to inhibit the activity of enzymes involved in protein-protein interactions, which can affect a variety of physiological processes.

Advantages and Limitations for Lab Experiments

Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and is relatively stable in aqueous solutions. It is also relatively inexpensive, and can be purchased from many chemical suppliers.
However, Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me also has several limitations. It is not very soluble in organic solvents, and can be difficult to separate from other compounds. It is also not very stable in acidic or basic solutions, and can break down quickly in these environments.

Future Directions

There are several potential future directions for the use of Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me in scientific research. It could be used to study the effects of enzyme inhibition on cell signaling pathways, gene expression, and metabolic pathways. It could also be used to study the effects of protein-protein interactions on a variety of physiological processes, such as cell growth and proliferation. Additionally, Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me could be used as a tool for drug discovery, as it has been shown to inhibit the activity of enzymes involved in drug metabolism. Finally, Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me could be used to study the effects of enzyme inhibition on the structure and function of proteins.

Synthesis Methods

Nε-(Ethoxycarbonylethyl)-L-lysine-d4-Me is synthesized using a two-step process. The first step involves the reaction of ethyl lysine with ethyl chloroformate, which forms an ethoxycarbonyl group. The second step involves the reaction of the ethoxycarbonyl group with N-methyl-L-lysine, which forms the amide group. The product of this reaction is a mixture of diastereomers, which can be separated into the individual components using chromatography.

properties

{ "Design of the Synthesis Pathway": [ "The synthesis of Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers) can be achieved through a multi-step reaction pathway.", "The starting material for this synthesis is L-lysine-d4.", "The first step involves the protection of the amino group of L-lysine-d4 with the Boc (tert-butyloxycarbonyl) group.", "The second step is the reaction of the protected amino group with ethyl chloroformate to form N-Boc-Nε-(ethoxycarbonyl)ethyl-L-lysine-d4.", "The third step involves the deprotection of the Boc group using TFA (trifluoroacetic acid) to obtain Nε-(ethoxycarbonyl)ethyl-L-lysine-d4.", "The fourth step is the reaction of Nε-(ethoxycarbonyl)ethyl-L-lysine-d4 with methyl iodide to form Nε-(ethoxycarbonylethyl)-L-lysine-d4.", "The final step is the protection of the amino group of Nε-(ethoxycarbonylethyl)-L-lysine-d4 with the methyl ester group to obtain Nε-(ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)." ], "Starting Materials": [ "L-lysine-d4", "Boc2O (tert-butyloxycarbonyl chloride)", "Ethyl chloroformate", "TFA (trifluoroacetic acid)", "Methyl iodide" ], "Reaction": [ "Step 1: Protection of the amino group of L-lysine-d4 with the Boc group using Boc2O.", "Step 2: Reaction of the protected amino group with ethyl chloroformate to form N-Boc-Nε-(ethoxycarbonyl)ethyl-L-lysine-d4.", "Step 3: Deprotection of the Boc group using TFA to obtain Nε-(ethoxycarbonyl)ethyl-L-lysine-d4.", "Step 4: Reaction of Nε-(ethoxycarbonyl)ethyl-L-lysine-d4 with methyl iodide to form Nε-(ethoxycarbonylethyl)-L-lysine-d4.", "Step 5: Protection of the amino group of Nε-(ethoxycarbonylethyl)-L-lysine-d4 with the methyl ester group to obtain Nε-(ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)." ] }

CAS RN

1356934-57-0

Product Name

Nε-(Ethoxycarbonylethyl)-L-lysine-d4 Methyl Ester (Mixture of Diastereomers)

Molecular Formula

C12H24N2O4

Molecular Weight

264.358

IUPAC Name

methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate

InChI

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1/i5D2,6D2

InChI Key

WJTUJLFAVAPQNV-QUKDWPKGSA-N

SMILES

CCOC(=O)C(C)NCCCCC(C(=O)OC)N

synonyms

(S)-N6-(2-Ethoxy-1-methyl-2-oxoethyl)-L-lysine-d4 Methyl Ester; 

Origin of Product

United States

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